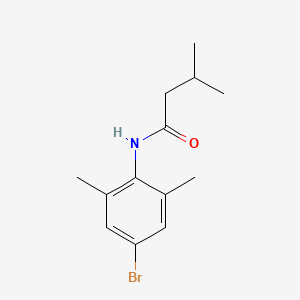
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide is a chemical compound that has gained significant attention from researchers due to its potential as a therapeutic agent. It is commonly referred to as 'Bromantane' and is classified as a stimulant and anxiolytic drug. The compound was first synthesized in the late 1980s by Russian researchers and has since been the subject of numerous studies.
Mechanism of Action
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary energy source for cells. This can lead to increased physical endurance and performance. The compound has also been shown to increase the levels of certain enzymes that are involved in the metabolism of glucose and fatty acids. This can lead to improved metabolic function and energy production.
Advantages and Limitations for Lab Experiments
Bromantane has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation is that the compound is not widely available and can be expensive to obtain.
Future Directions
There are numerous potential future directions for research on Bromantane. One area of interest is its potential use in treating neurodegenerative diseases. Studies have shown that the compound has neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the compound's potential use in enhancing physical performance. There is evidence to suggest that Bromantane may be able to improve endurance and reduce fatigue. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosages and administration methods.
Synthesis Methods
The synthesis of Bromantane involves the reaction of 4-bromo-2,6-dimethylbenzyl chloride with 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
Bromantane has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and enhancing physical performance. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-8(2)5-12(16)15-13-9(3)6-11(14)7-10(13)4/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSIBMILHLKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)
![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)



